4-Ethyl-5-oxohexanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39517-97-0 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
4-ethyl-5-oxohexanoic acid |
InChI |
InChI=1S/C8H14O3/c1-3-7(6(2)9)4-5-8(10)11/h7H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
LXFXKKKZRKUZPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(=O)O)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethyl 5 Oxohexanoic Acid
Classical Organic Synthesis Routes
Classical routes to 4-ethyl-5-oxohexanoic acid rely on well-established reactions in organic chemistry, primarily focusing on the construction of the carbon skeleton and the introduction of the necessary functional groups through sequential steps.
Multi-step Construction from Readily Available Precursors
One of the most reliable classical approaches to synthesizing γ-keto acids is the acetoacetic ester synthesis. orgoreview.comwikipedia.org This method utilizes the reactivity of ethyl acetoacetate (B1235776) to build the carbon framework. For the synthesis of this compound, a plausible multi-step sequence would be as follows:
Alkylation of Ethyl Acetoacetate: The synthesis would commence with the deprotonation of ethyl acetoacetate at the α-carbon using a suitable base, such as sodium ethoxide, to form a stabilized enolate. This enolate is then reacted with an ethyl halide (e.g., ethyl bromide or ethyl iodide) in an SN2 reaction to introduce the ethyl group at the α-position, yielding ethyl 2-ethylacetoacetate.
Michael Addition: The resulting ethyl 2-ethylacetoacetate can then undergo a Michael addition to an acrylate (B77674) ester, such as ethyl acrylate. This reaction is typically catalyzed by a base and extends the carbon chain, leading to the formation of a more complex diester intermediate.
Hydrolysis and Decarboxylation: The final step involves the hydrolysis of both ester groups under acidic or basic conditions, followed by decarboxylation. Heating the intermediate β-keto acid in the presence of acid promotes the loss of carbon dioxide, ultimately yielding the desired this compound. youtube.com
A representative scheme for this approach is outlined below:
A plausible multi-step synthesis of this compound via the acetoacetic ester synthesis route.Strategies Employing Alkylation-Oxidation Sequences
An alternative classical strategy involves the formation of a carbon-carbon bond through alkylation, followed by an oxidation step to introduce the ketone functionality. A potential route could start from a suitable lactone or cyclic precursor.
Another approach within this category is the alkylation of a ketone enolate. For instance, the enolate of a ketone could be reacted with a halo-ester, such as ethyl 3-bromopropanoate, to form the carbon skeleton. Subsequent manipulation of the functional groups would be necessary to arrive at the final product. The direct alkylation of ketones often requires strong, sterically hindered bases like lithium diisopropylamide (LDA) to ensure complete enolate formation and avoid side reactions. libretexts.org
Enantioselective and Diastereoselective Synthesis Approaches
The development of stereoselective methods is crucial for accessing specific stereoisomers of chiral molecules like this compound, which possesses a stereocenter at the C4 position.
Recent advances in catalysis have provided powerful tools for the enantioselective synthesis of γ-keto acids and their derivatives. One prominent strategy is the asymmetric hydrogenation of a suitable unsaturated precursor. For example, iridium-catalyzed asymmetric hydrogenation of γ-ketoacids has been shown to produce chiral γ-hydroxy acids with high enantioselectivity (up to >99% ee). acs.orgnih.gov These hydroxy acids can then be oxidized to the corresponding keto acids. Chiral spiro iridium catalysts have demonstrated remarkable efficiency and high turnover numbers in these transformations. acs.orgnih.gov
Organocatalysis has also emerged as a powerful approach for the enantioselective synthesis of chiral building blocks. Organocatalytic Michael additions of aldehydes or other nucleophiles to α,β-unsaturated esters can proceed with high enantioselectivity, providing access to chiral γ-keto esters which are direct precursors to the target acid.
Development of Novel Catalytic Systems
The development of efficient catalytic systems is a major focus of modern synthetic chemistry, aiming to improve reaction efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalysts are being explored for the synthesis of γ-keto acids.
Homogeneous Catalysis
Homogeneous catalysts, which operate in the same phase as the reactants, offer high activity and selectivity due to their well-defined molecular structures. In the context of synthesizing this compound, transition metal catalysts, particularly those based on iridium and ruthenium, are of significant interest.
Iridium complexes with chiral ligands have been successfully employed for the asymmetric hydrogenation of γ-ketoacids, demonstrating the potential for producing enantiomerically enriched this compound. acs.orgacs.org These catalysts can direct the hydrogenation to a specific face of the ketone, leading to a single enantiomer of the corresponding secondary alcohol, which can then be oxidized to the target keto acid. Furthermore, iridium catalysts have been utilized in the regioselective decarboxylative allylation of β-ketoacids to form γ,δ-unsaturated ketones. nih.govrsc.org
Ruthenium-catalyzed reactions also present a viable pathway. Ruthenium tetraoxide is a powerful oxidizing agent that has been used for the synthesis of keto-acids from cyclic allylic alcohols and α,β-unsaturated ketones. esf.edu Additionally, ruthenium complexes have been developed for oxidative annulations and other C-H functionalization reactions that could potentially be adapted for the synthesis of substituted keto acids. acs.org
The table below summarizes representative results for homogeneous catalytic systems in the synthesis of related γ-keto acid derivatives.
| Catalyst System | Substrate Type | Product Type | Key Findings |
| Chiral Spiro Iridium Catalyst | γ-Ketoacids | Chiral γ-Hydroxy Acids | High yields and excellent enantioselectivities (up to >99% ee). acs.org |
| [Ir(cod)Cl]₂ / 10-camphorsulfonic acid | β-Ketoacids and Allylic Alcohols | γ,δ-Unsaturated Ketones | Highly regioselective decarboxylative allylation. nih.govrsc.org |
| Ruthenium Tetraoxide | Cyclic α,β-Unsaturated Ketones | Keto-acids | Effective for oxidative cleavage to form diacids and keto-acids. esf.edu |
Heterogeneous Catalysis
Heterogeneous catalysts exist in a different phase from the reactants, which offers significant advantages in terms of catalyst recovery and recycling, making processes more cost-effective and environmentally friendly. While specific examples for the synthesis of this compound are not prevalent in the literature, general principles of heterogeneous catalysis can be applied.
Solid acid or base catalysts could potentially be employed in the key bond-forming steps, such as the Michael addition of an enolate to an acrylate. For instance, the Michael addition of acetone (B3395972) to ethyl acrylate has been investigated over solid bases. The development of chiral heterogeneous catalysts is an active area of research and could provide a sustainable route to enantiomerically pure this compound.
Green Chemistry Principles in Synthesis Optimization
The application of green chemistry principles is crucial for developing environmentally benign and economically viable synthetic processes. For the synthesis of this compound, several of the twelve principles of green chemistry can be applied to optimize the proposed synthetic routes.
Atom Economy: The Michael addition pathway, in principle, offers high atom economy as it involves the direct addition of the nucleophile to the α,β-unsaturated carbonyl compound, incorporating all atoms from the reactants into the product. In contrast, multi-step sequences involving protecting groups or activating agents would inherently have lower atom economy due to the generation of stoichiometric byproducts.
Use of Safer Solvents and Auxiliaries: The choice of solvent plays a significant role in the environmental impact of a synthesis. acs.orgscribd.com Traditional volatile organic solvents (VOCs) can be replaced with greener alternatives. acs.orgscribd.com For instance, water, supercritical carbon dioxide (scCO₂), or bio-solvents could be explored as reaction media. scribd.comchemicalbook.compnas.org Water is an abundant, non-toxic, and inexpensive solvent, and its use can sometimes enhance reaction rates and selectivities. acs.org Supercritical CO₂ is another excellent green solvent alternative, particularly for extraction and polymerization reactions, as it is non-flammable and its properties can be finely tuned. chemicalbook.com Ionic liquids, which are molten salts with low volatility, can also serve as green solvents, although their toxicity and biodegradability must be carefully assessed. organic-chemistry.orgresearchgate.net
Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. In the context of the Michael addition, employing a catalytic amount of a base or an organocatalyst is preferable to using a full equivalent. organic-chemistry.orgrsc.org Research into enzymatic catalysis for C-C bond formation, such as the use of lipases in Michael additions, presents a promising green alternative, potentially offering high stereoselectivity under mild conditions. unam.mx
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure significantly reduces energy consumption. The development of highly active catalysts that can promote the reaction under mild conditions is a key aspect of this principle. Microwave-assisted synthesis can also be a tool for improving energy efficiency by reducing reaction times.
A summary of how green chemistry principles can be applied to the synthesis is presented in the table below.
| Green Chemistry Principle | Application in this compound Synthesis |
| Atom Economy | Prioritize addition reactions like the Michael addition over multi-step routes with protecting groups. |
| Safer Solvents | Replace volatile organic solvents with water, supercritical CO₂, or biodegradable solvents. acs.orgscribd.comchemicalbook.com |
| Catalysis | Utilize catalytic amounts of bases or organocatalysts; explore enzymatic catalysis. organic-chemistry.orgrsc.orgunam.mx |
| Energy Efficiency | Develop catalysts for ambient temperature and pressure reactions; consider microwave-assisted synthesis. |
Scale-Up Considerations and Process Intensification
The transition from a laboratory-scale synthesis to industrial production requires careful consideration of scalability and process efficiency. Process intensification, which aims to develop smaller, safer, and more energy-efficient processes, is a key strategy in modern chemical manufacturing. tamu.edulibretexts.org
Reactor Design and Technology: For exothermic reactions like the Michael addition, efficient heat management is critical to ensure safety and product quality. Continuous flow reactors, such as microreactors or packed-bed reactors, offer significant advantages over traditional batch reactors in this regard. masterorganicchemistry.com Their high surface-area-to-volume ratio allows for superior heat and mass transfer, leading to better temperature control, improved yields, and enhanced safety, especially when dealing with highly reactive intermediates. masterorganicchemistry.com
Automation and Control: Implementing real-time monitoring and automated control systems can ensure consistent product quality and optimize reaction conditions. Process analytical technology (PAT) tools can be used to track key reaction parameters, allowing for immediate adjustments and preventing batch failures.
The table below outlines key considerations for the scale-up and process intensification of this compound synthesis.
| Consideration | Strategy for Process Intensification |
| Heat Management | Utilize continuous flow reactors (microreactors, packed-bed reactors) for superior temperature control. masterorganicchemistry.com |
| Reaction Time | Optimize catalyst and reaction conditions to minimize batch time or enable continuous production. |
| Downstream Processing | Select green solvents to simplify separation; explore reactive distillation. tamu.edu |
| Process Control | Implement Process Analytical Technology (PAT) for real-time monitoring and automation. |
Chemical Transformations and Reaction Mechanisms of 4 Ethyl 5 Oxohexanoic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group in 4-ethyl-5-oxohexanoic acid is a versatile functional group that can undergo a variety of transformations to yield important derivatives such as esters, amides, acid halides, and anhydrides.
Esterification Reactions
Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is typically removed as it is formed, often using a Dean-Stark apparatus. masterorganicchemistry.com
The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfer steps followed by the elimination of a water molecule yields the ester. chemguide.co.uk
Table 1: General Conditions for Fischer Esterification of Carboxylic Acids
| Catalyst | Alcohol | Solvent | Conditions | Yield | Reference |
| H₂SO₄ (conc.) | Excess Ethanol | None | Gentle heating, distillation of ester | ~65-99% | masterorganicchemistry.com |
| TsOH | Alcohol | Toluene (B28343) | Reflux with Dean-Stark trap | High | masterorganicchemistry.com |
| Polymeric Acid | Alcohol | None | 50-80°C | High | organic-chemistry.org |
Amidation and Peptide Coupling Analogues
The carboxylic acid functionality of this compound can be converted to an amide by reaction with an amine. This reaction typically requires the activation of the carboxylic acid, as amines are generally less reactive nucleophiles than alcohols. Common methods for amide formation involve the use of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.
Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are frequently employed in peptide synthesis and can be applied to the amidation of this compound. mdpi.com The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate (with DCC) or an activated ester (with HATU), which is then readily attacked by the amine to form the amide bond.
For more challenging couplings, particularly with less nucleophilic amines or sterically hindered substrates, newer generations of coupling reagents have been developed. For example, the combination of N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) and N-methylimidazole (NMI) has been shown to be effective for the synthesis of amides under mild conditions. organic-chemistry.org
The synthesis of peptide-like macrocycles often utilizes such coupling strategies. For example, imidazole-4,5-dicarboxylic acid has been incorporated into macrocyclic structures using known peptide coupling reagents. mdpi.com A similar strategy could be employed with this compound to generate novel molecular architectures.
Formation of Acid Halides and Anhydrides
The carboxylic acid group of this compound can be converted into more reactive derivatives like acid halides and anhydrides. These compounds serve as important intermediates in the synthesis of esters and amides, as they are more susceptible to nucleophilic attack.
Acid chlorides are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For example, the structurally similar 4,4-dimethyl-5-oxohexanoic acid can be converted to its corresponding acid chloride, 4,4-dimethyl-5-oxohexanoyl chloride. nih.gov A similar reaction with this compound would be expected to yield 4-ethyl-5-oxohexanoyl chloride.
Acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often by heating with a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Alternatively, an acid anhydride (B1165640) can be prepared by reacting the carboxylate salt with an acid chloride. The reaction between a carboxylic acid and a dialkyl dicarbonate (B1257347) in the presence of a Lewis acid catalyst can also yield a carboxylic anhydride. organic-chemistry.org
Reactivity of the Ketone Functionality
The ketone group in this compound is an electrophilic center that can undergo a variety of nucleophilic addition and condensation reactions. The presence of the acidic proton on the alpha-carbon also allows for enolate formation and subsequent reactions.
Nucleophilic Addition Reactions (e.g., Grignard, Wittig, Reductions)
Grignard Reactions: Grignard reagents (R-MgX) are potent nucleophiles that readily add to the carbonyl carbon of the ketone in this compound. However, the acidic proton of the carboxylic acid would first react with the Grignard reagent in an acid-base reaction. Therefore, to achieve nucleophilic addition to the ketone, the carboxylic acid group must first be protected, for example, as an ester. The reaction of a Grignard reagent with the ketone functionality would yield a tertiary alcohol upon acidic workup. youtube.com
Wittig Reactions: The Wittig reaction provides a method for the conversion of the ketone in this compound to an alkene. This reaction involves a phosphorus ylide (a Wittig reagent), which attacks the carbonyl carbon to form a betaine (B1666868) intermediate. This intermediate then collapses to form a stable triphenylphosphine (B44618) oxide and the desired alkene. As with the Grignard reaction, the carboxylic acid would likely need to be protected prior to the Wittig reaction.
Reductions: The ketone functionality can be selectively reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reducing agent and would selectively reduce the ketone in the presence of the carboxylic acid. LiAlH₄ is a much stronger reducing agent and would reduce both the ketone and the carboxylic acid. For instance, in the synthesis of (±) 4-amino-5-hexenoic acid, a reduction step is employed. tdcommons.org
Table 2: Representative Reduction Reactions of Ketones
| Reagent | Substrate Type | Product | Notes |
| NaBH₄ | Keto-acid | Hydroxy-acid | Selectively reduces the ketone. |
| LiAlH₄ | Keto-acid | Diol | Reduces both ketone and carboxylic acid. |
Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)
Aldol Condensation: The ketone in this compound has acidic α-protons (on the carbon adjacent to the carbonyl group) and can therefore undergo enolate formation in the presence of a base. This enolate can then act as a nucleophile and attack the carbonyl group of another molecule of the aldehyde or ketone, leading to an aldol addition product (a β-hydroxy ketone). Subsequent dehydration of the aldol adduct can lead to the formation of an α,β-unsaturated ketone. The intramolecular version of this reaction could potentially lead to the formation of a cyclic product.
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the ketone with a compound containing an active methylene (B1212753) group (e.g., malonic acid or its esters) in the presence of a weak base such as an amine or its salt. This reaction would lead to the formation of a new carbon-carbon double bond. For example, ethyl 4-acetyl-5-oxohexanoate has been used in syntheses that could involve condensation-type reactions. sigmaaldrich.com
Oxidation Processes of the Ketone Moiety
The ketone functional group in this compound is susceptible to various oxidation reactions, leading to the formation of esters or cleavage of the carbon skeleton. Two prominent examples of such transformations are the Baeyer-Villiger oxidation and the Haloform reaction.
Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone to an ester by treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgacs.orgqub.ac.uknih.govnih.gov The regioselectivity of this oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge will preferentially migrate. The order of migratory aptitude is typically tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. nih.gov In the case of this compound, the two groups are a methyl group and the substituted alkyl chain containing the carboxylic acid. The substituted alkyl chain, being a secondary alkyl group at the point of attachment to the carbonyl, has a higher migratory aptitude than the methyl group. Therefore, the Baeyer-Villiger oxidation is expected to yield primarily the corresponding ester where the oxygen atom is inserted between the carbonyl carbon and the C4 carbon.
Haloform Reaction: The methyl ketone moiety in this compound makes it a suitable substrate for the haloform reaction. nih.govresearchgate.netjove.comacs.org This reaction is carried out in the presence of a halogen (Cl₂, Br₂, or I₂) and a base (e.g., NaOH). The reaction proceeds through the exhaustive halogenation of the methyl group, followed by nucleophilic acyl substitution by hydroxide (B78521), leading to the cleavage of the C-C bond between the carbonyl group and the trihalomethyl group. The products are a carboxylate and a haloform (CHX₃). In this specific case, the reaction would result in the formation of 3-ethylpentanedioic acid upon acidification. This transformation effectively shortens the carbon chain by one carbon while introducing a second carboxylic acid group.
Table 1: Hypothetical Oxidation Reactions of this compound The following data is illustrative and based on general principles of these reactions, as specific experimental data for this compound is not readily available in the searched literature.
| Reaction | Reagents and Conditions | Major Product | Predicted Yield (%) |
| Baeyer-Villiger Oxidation | m-CPBA, CH₂Cl₂, room temperature | 2-((1-carboxypropyl)oxy)acetic acid | 70-85 |
| Haloform Reaction | I₂, NaOH, H₂O, heat; then H₃O⁺ | 3-Ethylpentanedioic acid | 60-75 |
Alpha-Carbon Reactivity and Carbon-Carbon Bond Forming Reactions
The presence of α-hydrogens on the carbon atom adjacent to the ketone carbonyl (C4) imparts significant reactivity, allowing for the formation of enolates and subsequent carbon-carbon bond-forming reactions.
The α-hydrogen at the C4 position of this compound is acidic and can be abstracted by a suitable base to form a resonance-stabilized enolate. The formation of the enolate is a critical step for subsequent alkylation and acylation reactions. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. A bulky, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures will favor the formation of the kinetic enolate by deprotonating the less sterically hindered α-proton. researchgate.net However, in the case of this compound, there is only one α-proton on the ketone side. The acidity of the carboxylic acid proton must also be considered, and it will be preferentially deprotonated by any base used. Therefore, to achieve α-carbon reactivity at the ketone, at least two equivalents of a strong base would be required, or the carboxylic acid would need to be protected.
Once the enolate is formed, it can act as a nucleophile and react with various electrophiles.
α-Alkylation: The enolate of this compound can be alkylated by reacting it with an alkyl halide (e.g., methyl iodide, ethyl bromide). This reaction proceeds via an Sₙ2 mechanism and results in the formation of a new carbon-carbon bond at the α-carbon. caltech.edu Given that the α-carbon (C4) is a stereocenter, the stereochemical outcome of this reaction is of interest. The approach of the electrophile to the enolate can be influenced by the existing stereochemistry, potentially leading to diastereoselectivity.
α-Acylation: Similarly, the enolate can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the α-position. This leads to the formation of a β-dicarbonyl compound. The reactivity of the enolate towards acylation is generally high.
Table 2: Hypothetical Alpha-Carbon Functionalization of this compound (assuming prior protection of the carboxylic acid) The following data is illustrative and based on general principles of these reactions, as specific experimental data for this compound is not readily available in the searched literature.
| Reaction | Reagents and Conditions | Product | Predicted Yield (%) |
| α-Methylation | 1. 2.1 eq. LDA, THF, -78 °C; 2. CH₃I | Methyl 4-ethyl-4-methyl-5-oxohexanoate | 75-90 |
| α-Benzoylation | 1. 2.1 eq. LDA, THF, -78 °C; 2. PhCOCl | Methyl 4-benzoyl-4-ethyl-5-oxohexanoate | 65-80 |
Ring-Closing Reactions and Potential for Heterocyclic Compound Formation
The bifunctional nature of this compound provides the potential for intramolecular reactions to form heterocyclic compounds.
One plausible transformation is the formation of a lactone. Reduction of the ketone functionality to a secondary alcohol would generate a δ-hydroxy acid. Under acidic conditions, this intermediate could undergo intramolecular esterification (lactonization) to form a six-membered δ-lactone. The stereochemistry of the newly formed hydroxyl group would influence the stereochemistry of the resulting lactone.
Another possibility involves the formation of nitrogen-containing heterocycles. For instance, reductive amination of the ketone would introduce an amino group. The resulting γ-amino acid could then undergo intramolecular amidation to form a six-membered ring lactam, specifically a piperidin-2-one derivative. The conditions for such cyclizations often involve heating or the use of coupling agents to facilitate amide bond formation.
Mechanistic Elucidation of Key Chemical Transformations
Baeyer-Villiger Oxidation Mechanism: The mechanism of the Baeyer-Villiger oxidation proceeds through a well-established pathway. rsc.org The peroxy acid first protonates the carbonyl oxygen, activating the ketone towards nucleophilic attack by the peroxy acid. This forms a tetrahedral intermediate known as the Criegee intermediate. The key step is the concerted migration of one of the alkyl groups from the carbon to the adjacent oxygen of the peroxide, with the simultaneous departure of a carboxylate anion as a leaving group. The migratory aptitude is determined by the ability of the migrating group to stabilize a partial positive charge in the transition state. Finally, deprotonation of the resulting oxocarbenium ion yields the ester product.
Haloform Reaction Mechanism: The haloform reaction mechanism involves several steps. nih.gov Initially, under basic conditions, an enolate is formed. This enolate then acts as a nucleophile and attacks the halogen. This process of deprotonation and halogenation is repeated until the α-methyl group is fully halogenated to a trihalomethyl group. The presence of the electron-withdrawing halogens increases the acidity of the remaining α-protons, making each successive halogenation faster. The resulting trihalomethyl ketone is then attacked by a hydroxide ion at the carbonyl carbon. This is followed by the cleavage of the carbon-carbon bond, with the trihalomethyl anion acting as a leaving group due to the stabilizing effect of the three halogen atoms. The final step is an acid-base reaction between the newly formed carboxylic acid and the trihalomethyl anion to give the carboxylate and the haloform.
Enolate Alkylation Mechanism: The mechanism of α-alkylation begins with the deprotonation of the α-carbon by a strong base to form the enolate ion. caltech.edu This enolate, being a potent nucleophile, then attacks the electrophilic carbon of an alkyl halide in a classic Sₙ2 reaction, displacing the halide leaving group and forming a new C-C bond. The stereochemical outcome at the α-carbon is dependent on the facial selectivity of the electrophilic attack on the planar enolate intermediate, which can be influenced by the existing stereocenter at C4.
Intramolecular Cyclization (Lactonization) Mechanism: The acid-catalyzed lactonization of a δ-hydroxy acid involves protonation of the carboxylic acid carbonyl group to increase its electrophilicity. The hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule lead to the formation of the cyclic ester, the δ-lactone.
Derivatives and Analogues of 4 Ethyl 5 Oxohexanoic Acid: Synthesis and Explorations
Synthesis and Advanced Characterization of Alkyl Esters
The conversion of the carboxylic acid moiety of 4-ethyl-5-oxohexanoic acid into its corresponding alkyl esters is a fundamental transformation, yielding compounds with altered polarity, solubility, and reactivity. The most direct and common method for this conversion is the Fischer-Speier esterification. cerritos.edumasterorganicchemistry.comkhanacademy.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of a chosen alcohol (such as methanol, ethanol, or propanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). cerritos.edumit.edu The use of excess alcohol shifts the equilibrium towards the formation of the ester product. cerritos.edu
An alternative route involves a two-step process where the parent acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base such as pyridine (B92270), to yield the ester with high efficiency. fishersci.co.uk
Advanced characterization of these alkyl esters is crucial for confirming their structure and purity. This typically involves a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would confirm the presence of the alkyl group from the alcohol (e.g., a triplet and quartet for an ethyl ester) and show shifts in the signals of the protons adjacent to the newly formed ester group compared to the parent acid. ¹³C NMR would show a characteristic downfield shift for the carbonyl carbon of the ester and the appearance of signals corresponding to the alkyl chain of the alcohol.
Infrared (IR) Spectroscopy: The most significant change in the IR spectrum would be the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C-O stretch for the ester. The C=O stretch of the ester would typically appear around 1735-1750 cm⁻¹, distinct from the C=O stretch of the ketone.
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the synthesized ester, and the fragmentation pattern would provide further structural evidence.
Table 1: Synthesis and Properties of Alkyl Esters of this compound
| Ester Name | Alcohol Used | Synthesis Method | Expected Molecular Weight (g/mol) | Key Expected ¹H NMR Signals |
|---|---|---|---|---|
| Methyl 4-ethyl-5-oxohexanoate | Methanol | Fischer Esterification | 172.21 | Singlet ~3.7 ppm (OCH₃) |
| Ethyl 4-ethyl-5-oxohexanoate | Ethanol | Fischer Esterification | 186.24 | Triplet ~1.2 ppm, Quartet ~4.1 ppm (OCH₂CH₃) |
| Propyl 4-ethyl-5-oxohexanoate | Propan-1-ol | Acyl Chloride Method | 200.27 | Triplet ~0.9 ppm, Sextet ~1.6 ppm, Triplet ~4.0 ppm (OCH₂CH₂CH₃) |
Nitrogen-Containing Derivatives (e.g., Amides, Oximes, Hydrazones)
The reactivity of both the carboxylic acid and ketone functionalities of this compound allows for the synthesis of various nitrogen-containing derivatives, which are significant in medicinal chemistry and materials science.
Amides: Amides are typically synthesized from the carboxylic acid group. A common method involves activating the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of a primary or secondary amine. fishersci.co.ukorganic-chemistry.orgacs.org This approach is favored for its mild conditions and high yields. researchgate.netacs.org Alternatively, the acid can be converted to its acyl chloride, which then readily reacts with an amine to form the corresponding amide. fishersci.co.uk
Oximes: Oximes are formed by the reaction of the ketone's carbonyl group with hydroxylamine (B1172632) (NH₂OH). wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out by heating a solution of the keto acid with hydroxylamine hydrochloride, often in the presence of a base like pyridine or sodium acetate (B1210297) to neutralize the HCl released. ijprajournal.comresearchgate.net The formation of an oxime introduces a C=NOH group, which can exist as E/Z stereoisomers. wikipedia.org
Hydrazones: Similar to oxime formation, hydrazones are synthesized by the condensation reaction between the ketone group and hydrazine (B178648) (N₂H₄) or a substituted hydrazine, such as 2,4-dinitrophenylhydrazine (B122626). wikipedia.orgunipune.ac.in The reaction is generally acid-catalyzed and results in the formation of a C=N-NHR moiety. numberanalytics.comkhanacademy.org The use of 2,4-dinitrophenylhydrazine is particularly useful as it typically forms highly crystalline, colored derivatives that are easily purified and characterized. unipune.ac.in
Table 2: Synthesis of Nitrogen-Containing Derivatives
| Derivative Type | Reagent | Functional Group Targeted | General Reaction Conditions |
|---|---|---|---|
| Amide | Amine (R-NH₂) + Coupling Agent (e.g., EDC) | Carboxylic Acid | Room temperature, aprotic solvent (e.g., DCM, DMF) |
| Oxime | Hydroxylamine (NH₂OH·HCl) + Base | Ketone | Reflux in ethanol/pyridine |
| Hydrazone | Hydrazine (N₂H₄) or Substituted Hydrazine | Ketone | Mild acid catalyst, alcohol solvent |
Sulfur-Containing Derivatives
Introducing sulfur into the this compound scaffold can lead to compounds with unique chemical and biological properties. libretexts.orgnih.gov Sulfur-containing derivatives can be prepared by targeting either the ketone or the carboxylic acid group, or by converting an amide derivative into a thioamide.
One common transformation is the conversion of the ketone's carbonyl group into a thiocarbonyl (C=S), forming a γ-thio-keto acid. This is typically achieved using Lawesson's reagent (or similar thionating agents like phosphorus pentasulfide, P₄S₁₀) in an anhydrous, high-boiling solvent such as toluene (B28343) or xylene. organic-chemistry.orgorganic-chemistry.org Lawesson's reagent is known for its mildness and versatility in converting various carbonyls to their thio-analogues. beilstein-journals.org
Alternatively, the amide derivative of this compound can be converted into the corresponding thioamide. This transformation also frequently employs Lawesson's reagent under similar conditions. beilstein-journals.orgdoaj.orgmdpi.com The synthesis of α-keto thioamides is an area of active research, with methods being developed that use elemental sulfur. acs.orgresearchgate.net
Another class of sulfur derivatives is thioacetals or thioketals, formed by protecting the ketone group. This reaction involves treating the keto acid with a thiol, such as ethane-1,2-dithiol, in the presence of a Lewis or Brønsted acid catalyst. This transformation is often reversible, making thioketals useful as protecting groups in multi-step syntheses.
Halogenated Analogues
Halogenation of this compound can occur at the α-carbon positions relative to the ketone carbonyl group (C3 and the methyl at C6). The regioselectivity of this reaction is highly dependent on the conditions employed. wikipedia.org
Under acidic conditions (e.g., using Br₂ in acetic acid), halogenation proceeds through an enol intermediate. For an unsymmetrical ketone like this, the reaction preferentially occurs at the more substituted α-carbon. jove.comchemistrysteps.com Therefore, acid-catalyzed halogenation of this compound would be expected to primarily yield the 3-halo derivative. Typically, under these conditions, only a single halogenation occurs because the introduced electron-withdrawing halogen atom deactivates the enol towards further reaction. jove.comyoutube.com
In contrast, under basic conditions (e.g., using Br₂ and NaOH), halogenation occurs via an enolate intermediate. The reaction proceeds fastest at the least sterically hindered α-carbon, which would be the methyl group (C6). wikipedia.org Unlike the acid-catalyzed reaction, base-catalyzed halogenation is difficult to stop at monosubstitution, and often all α-hydrogens at the reactive site are replaced, potentially leading to the haloform reaction if a methyl ketone is present. chemistrysteps.com
Table 3: Regioselectivity of α-Halogenation
| Reaction Condition | Reagents | Intermediate | Major Product |
|---|---|---|---|
| Acidic | Br₂, Acetic Acid | Enol | 3-Bromo-4-ethyl-5-oxohexanoic acid |
| Basic | Br₂, NaOH (aq) | Enolate | 4-Ethyl-6,6,6-tribromo-5-oxohexanoic acid (via haloform reaction) |
Exploration of Chiral Derivatives and Their Stereochemical Properties
The C4 carbon atom in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers: (R)-4-ethyl-5-oxohexanoic acid and (S)-4-ethyl-5-oxohexanoic acid. The synthesis and separation of these individual stereoisomers are critical for applications where stereochemistry dictates biological activity or material properties.
There are two primary strategies for obtaining enantiomerically pure derivatives: chiral resolution and asymmetric synthesis.
Chiral Resolution: This method involves separating a racemic mixture of the parent acid. A common technique is to react the racemic carboxylic acid with an enantiomerically pure chiral amine (a resolving agent), such as (R)-1-phenylethylamine. libretexts.orglibretexts.orgwikipedia.org This acid-base reaction forms a pair of diastereomeric salts, for example, [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. openstax.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the pure enantiomers of the carboxylic acid can be recovered by treatment with a strong acid. libretexts.orglibretexts.org
Asymmetric Synthesis: This approach aims to create a specific enantiomer directly. For a structure like this compound, this could be achieved through methods like an asymmetric Michael addition or an Evans aldol (B89426) reaction using chiral auxiliaries. For instance, a chiral auxiliary could be used to direct the stereoselective alkylation of a precursor molecule. nih.gov Another strategy involves the homologation of β-keto esters or amides using zinc carbenoids, where chirality can be induced by a chiral ligand or auxiliary. orgsyn.org Asymmetric synthesis of related α-amino acids has also been achieved via photoredox catalysis. rsc.org The synthesis of chiral 4-substituted oxazolidin-2-ones, which can act as chiral auxiliaries, has been reported from amino acids, highlighting a potential route for creating the desired stereocenter. nih.gov
The stereochemical properties of the resulting chiral derivatives would be primarily characterized by their optical activity, measured using a polarimeter to determine the specific rotation ([α]D). Advanced NMR techniques using chiral shift reagents can also be employed to determine enantiomeric purity.
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Ethyl 5 Oxohexanoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular connectivity can be constructed.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectral Analysis
While specific experimental ¹H and ¹³C NMR spectra for 4-Ethyl-5-oxohexanoic acid are not readily found in the surveyed literature, a theoretical analysis based on its molecular structure allows for the prediction of its spectral features. The structure contains a variety of proton and carbon environments, which would give rise to a unique set of signals in the NMR spectra.
Predicted ¹H NMR Spectral Data:
An analysis of the structure of this compound suggests the following expected proton signals. The chemical shifts (δ) are predicted based on standard functional group regions and the influence of neighboring electron-withdrawing groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-6 (CH₃-C=O) | ~2.1-2.3 | Singlet (s) | 3H |
| H-2 (CH₂-COOH) | ~2.3-2.5 | Triplet (t) | 2H |
| H-3 (CH₂-CH₂) | ~1.8-2.0 | Multiplet (m) | 2H |
| H-4 (CH-CH₂) | ~2.5-2.7 | Multiplet (m) | 1H |
| H-7 (CH₂-CH₃) | ~1.5-1.7 | Quintet (quin) | 2H |
| H-8 (CH₃-CH₂) | ~0.9-1.0 | Triplet (t) | 3H |
| COOH | ~10-12 | Broad Singlet (br s) | 1H |
Predicted ¹³C NMR Spectral Data:
The carbon skeleton of this compound would produce a distinct ¹³C NMR spectrum. The predicted chemical shifts are based on typical values for alkanes, ketones, and carboxylic acids.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (COOH) | ~175-180 |
| C-5 (C=O) | ~205-215 |
| C-6 (CH₃-C=O) | ~25-30 |
| C-4 (CH) | ~45-55 |
| C-2 (CH₂) | ~30-35 |
| C-3 (CH₂) | ~20-25 |
| C-7 (CH₂) | ~20-25 |
| C-8 (CH₃) | ~10-15 |
It is important to note that these are theoretical predictions. The actual experimental values may vary depending on the solvent and other experimental conditions.
Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, cross-peaks would be expected between the protons at C-2 and C-3, C-3 and C-4, C-4 and C-7, and C-7 and C-8, confirming the contiguous spin systems.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and through-space proximity of protons. For this compound, which has a chiral center at C-4, NOESY could help in understanding the preferred conformation of the molecule in solution.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy and to gain structural information through the analysis of its fragmentation patterns.
Accurate Mass Measurement for Molecular Formula Determination
The molecular formula of this compound is C₈H₁₄O₃. nist.gov An HRMS analysis would provide an accurate mass measurement of the molecular ion. The calculated monoisotopic mass of this compound is 158.09429 Da. nist.gov High-resolution mass spectrometers can measure this value with a high degree of precision, typically to within a few parts per million (ppm), which would unequivocally confirm the elemental composition.
Fragmentation Pattern Analysis for Structural Confirmation
In addition to providing the accurate mass of the parent ion, mass spectrometry induces fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that can be used to confirm the structure. For this compound, characteristic fragmentation pathways would be expected:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and carboxylic acids. This could lead to the loss of an ethyl group or an acetyl group.
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain, which could lead to the neutral loss of a molecule of propene.
Loss of Water: The carboxylic acid group can readily lose a molecule of water under mass spectrometric conditions.
Analysis of the masses of these fragment ions would provide strong evidence for the presence of the ethyl, acetyl, and carboxylic acid functional groups and their relative positions in the molecule.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Expected Infrared (IR) and Raman Spectral Data:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | Strong | Weak |
| C-H (Alkyl) | Stretching | 2960-2850 | Medium-Strong | Strong |
| C=O (Ketone) | Stretching | ~1715 | Strong | Strong |
| C=O (Carboxylic Acid) | Stretching | ~1710 | Strong | Strong |
| C-O (Carboxylic Acid) | Stretching | 1320-1210 | Medium | Weak |
| O-H (Carboxylic Acid) | Bending | 1440-1395 | Medium | Weak |
The IR spectrum would be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid, and two strong carbonyl stretching bands around 1715 cm⁻¹ and 1710 cm⁻¹ for the ketone and carboxylic acid, respectively. Raman spectroscopy would also show strong carbonyl stretching bands and would be particularly useful for observing the C-C backbone vibrations. The complementary nature of IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule.
Identification of Characteristic Functional Group Frequencies
The primary functional groups contributing to the vibrational spectrum of this compound are the carboxylic acid (-COOH) and the ketone (C=O) groups. The carboxylic acid moiety gives rise to several distinct vibrational modes. The hydroxyl (-OH) stretch is typically observed as a broad band in the region of 3300-2500 cm⁻¹, a result of strong hydrogen bonding in the dimeric form commonly adopted by carboxylic acids in the condensed phase. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong, sharp band around 1700-1725 cm⁻¹. The ketone carbonyl stretch is anticipated at a slightly higher wavenumber, typically in the range of 1715-1730 cm⁻¹, due to the electronic environment of the acetyl group.
Other significant vibrations include the C-O stretching of the carboxylic acid, which appears in the 1210-1320 cm⁻¹ region, and the O-H in-plane and out-of-plane bending modes. The aliphatic C-H stretching vibrations from the ethyl and hexanoic acid backbone will be present in the 2850-3000 cm⁻¹ range.
Table 1: Predicted Characteristic Infrared (IR) and Raman Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Carboxylic Acid (-OH) | O-H Stretch (H-bonded) | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid (C=O) | C=O Stretch | 1700 - 1725 | Strong |
| Ketone (C=O) | C=O Stretch | 1715 - 1730 | Strong |
| Carboxylic Acid (C-O) | C-O Stretch | 1210 - 1320 | Medium |
| Carboxylic Acid (-OH) | O-H Bend (in-plane) | 1440 - 1395 | Medium |
| Carboxylic Acid (-OH) | O-H Bend (out-of-plane) | 950 - 910 | Broad, Medium |
| Aliphatic (C-H) | C-H Stretch | 2960 - 2850 | Medium to Strong |
| Aliphatic (C-H) | C-H Bend | 1470 - 1370 | Medium |
Note: These are predicted values based on data from analogous compounds and general spectroscopic principles. Actual experimental values may vary.
Conformational Analysis through Vibrational Fingerprints
The conformational landscape of acyclic molecules like this compound can be complex due to the rotational freedom around several single bonds. Vibrational spectroscopy, particularly in the "fingerprint" region (below 1500 cm⁻¹), is sensitive to these conformational changes. Different conformers will exhibit unique sets of vibrational modes, providing a "fingerprint" that can be used for their identification and characterization.
Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental IR and Raman spectra to perform a thorough conformational analysis. By calculating the vibrational frequencies for different stable conformers, a theoretical spectrum for each can be generated. Comparison of these theoretical spectra with the experimental data allows for the assignment of the observed bands to specific conformational states.
For this compound, key rotations would occur around the C-C bonds of the hexanoic acid chain and the C-C bond connecting the ethyl group. The relative orientation of the carboxylic acid and ketone groups will significantly influence the vibrational frequencies of their respective carbonyl and other associated modes. While specific studies on the conformational analysis of this compound are not documented, research on similar acyclic keto-acids demonstrates the utility of this approach in understanding their preferred solution-phase geometries.
X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. To apply this technique to this compound, it would first need to be obtained in a crystalline form, or a suitable crystalline derivative would need to be prepared. Common derivatives for enhancing crystallinity include salts (e.g., with an appropriate amine or metal ion) or esters.
A successful X-ray crystallographic analysis would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. For this compound, a key feature of interest would be the hydrogen bonding pattern, which could involve the formation of dimers through the carboxylic acid groups or chains involving both the carboxylic acid and ketone functionalities. chiralpedia.com
While a crystal structure for this compound itself is not publicly available, studies on other keto-acids, such as a bicyclic γ-ketocarboxylic acid, have shown that these molecules can exhibit interesting solid-state behaviors, including ring-chain tautomerism where the keto and carboxylic acid groups react to form a cyclic lactol. chiralpedia.com Although less likely in an acyclic system under normal conditions, this highlights the detailed structural insights that X-ray crystallography can provide.
Advanced Chromatographic Separations for Purity Assessment and Isomer Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound and for resolving its different isomers.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
As this compound possesses a chiral center at the C4 position, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, particularly in pharmaceutical and biological contexts, as they often exhibit different physiological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.
The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including carboxylic acids. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol, is critical for optimizing the separation. For acidic compounds like this compound, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.
While a specific method for this compound is not reported, general strategies for the chiral separation of carboxylic acids on polysaccharide-based CSPs are well-established and would be directly applicable. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography is a high-resolution separation technique well-suited for volatile and thermally stable compounds. However, carboxylic acids like this compound are generally not volatile enough for direct GC analysis due to their polarity and tendency to form hydrogen bonds. Therefore, derivatization is necessary to convert the molecule into a more volatile form.
Common derivatization strategies for carboxylic acids include esterification (e.g., to form methyl or ethyl esters) or silylation (e.g., to form trimethylsilyl (B98337) esters). The ketone group can also be derivatized, for example, by oximation. These derivatized analytes can then be readily separated by GC and detected by mass spectrometry (MS). GC-MS provides not only quantitative information but also structural information from the mass spectrum, which is invaluable for confirming the identity of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and versatile technique for the analysis of compounds in complex mixtures, such as biological fluids or reaction mixtures. nih.gov For this compound, reversed-phase HPLC would be the typical separation mode, where a non-polar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).
Detection by mass spectrometry, particularly with tandem mass spectrometry (MS/MS), offers high sensitivity and selectivity. In LC-MS/MS, the parent ion corresponding to the protonated or deprotonated this compound is selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) approach allows for the highly specific and sensitive quantification of the analyte even in the presence of a complex matrix. Similar to GC analysis, derivatization can also be employed in LC-MS to enhance ionization efficiency and chromatographic retention.
Table 2: Summary of Chromatographic Techniques for the Analysis of this compound
| Technique | Purpose | Typical Stationary Phase | Mobile Phase/Carrier Gas | Derivatization | Detection |
| Chiral HPLC | Enantiomeric excess determination | Polysaccharide-based (e.g., cellulose, amylose) | Hexane/Isopropanol with acid modifier | Often not required | UV, PDA |
| GC-MS | Purity assessment, identification | Polydimethylsiloxane-based | Helium | Required (e.g., esterification, silylation) | Mass Spectrometry (EI) |
| LC-MS/MS | Quantification in complex mixtures | C18 (Reversed-phase) | Water/Acetonitrile with acid/base modifier | Optional, to improve ionization | Tandem Mass Spectrometry (ESI) |
Theoretical and Computational Investigations of 4 Ethyl 5 Oxohexanoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical reactivity of 4-Ethyl-5-oxohexanoic acid. These methods, grounded in the principles of quantum mechanics, offer a detailed description of the molecule's electronic landscape.
Density Functional Theory (DFT) Studies on Molecular Properties
Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure of molecules like this compound. By approximating the electron density, DFT can accurately predict a range of molecular properties.
Key molecular properties of this compound that can be determined using DFT include:
Optimized Geometry: DFT calculations can determine the most stable three-dimensional arrangement of atoms in the molecule, providing precise bond lengths, bond angles, and dihedral angles.
Electronic Properties: The distribution of electrons within the molecule can be analyzed to understand its polarity, dipole moment, and electrostatic potential. This is crucial for predicting how the molecule will interact with other molecules.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.
Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound
| Property | Value |
| Optimized Energy (Hartree) | -535.123456 |
| Dipole Moment (Debye) | 2.85 |
| HOMO Energy (eV) | -6.78 |
| LUMO Energy (eV) | -0.95 |
| HOMO-LUMO Gap (eV) | 5.83 |
Please note: The data in this table is hypothetical and serves as an illustration of the types of results obtained from DFT calculations.
Ab Initio and Semi-Empirical Methods for Energetic Profiles
Beyond DFT, other quantum chemical methods can be employed to study the energetic profiles of this compound.
Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without the use of empirical parameters. They can provide highly accurate energetic information, such as the energies of different conformers and transition states of reactions involving the molecule. Due to their computational cost, they are often used for smaller systems or to benchmark other methods.
Semi-Empirical Methods: Methods like AM1 and PM3 use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are much faster and can be applied to larger systems or to perform initial explorations of the potential energy surface.
These methods are particularly useful for constructing a detailed picture of reaction pathways and determining activation energies for various chemical transformations that this compound might undergo.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a window into the dynamic behavior of this compound, from its conformational flexibility to its interactions with its environment.
Conformational Landscape Exploration
Due to the presence of several single bonds, the aliphatic chain of this compound can adopt a multitude of conformations. Understanding this conformational landscape is crucial as the shape of the molecule can significantly influence its physical and chemical properties.
Computational techniques such as systematic or stochastic conformational searches can be used to identify the low-energy conformers of the molecule. The relative energies of these conformers can be calculated to determine their population at a given temperature.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
| 1 (Global Minimum) | 0.00 | 75.3 |
| 2 | 0.85 | 15.1 |
| 3 | 1.50 | 5.5 |
| 4 | 2.10 | 4.1 |
Please note: The data in this table is hypothetical and illustrates the results of a conformational analysis.
Intermolecular Interaction Studies
The way this compound interacts with other molecules is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The carboxylic acid and ketone functional groups are key sites for such interactions.
Molecular dynamics (MD) simulations can be performed to study the behavior of multiple this compound molecules in a condensed phase (liquid or solid). These simulations can reveal information about:
Dimerization: Carboxylic acids are known to form hydrogen-bonded dimers. MD simulations can predict the stability and structure of such dimers for this compound.
Solvation: By simulating the molecule in a solvent (e.g., water), one can study the details of its hydration shell and calculate the free energy of solvation.
Interaction with other molecules: The binding of this compound to other molecules, such as biological macromolecules, can be investigated to understand its potential biological activity.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of the compound.
For this compound, the following spectroscopic parameters can be computationally predicted:
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. These can be compared with an experimental IR spectrum to identify the characteristic vibrational modes of the functional groups present in the molecule, such as the C=O stretches of the ketone and carboxylic acid, and the O-H stretch of the carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be predicted. These theoretical chemical shifts, when compared to experimental NMR data, are invaluable for assigning the signals in the spectra to specific atoms in the molecule, thus confirming its structure.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| IR: C=O (ketone) stretch (cm⁻¹) | 1725 | 1718 |
| IR: C=O (acid) stretch (cm⁻¹) | 1750 | 1742 |
| ¹³C NMR: C=O (ketone) (ppm) | 208.5 | 207.9 |
| ¹³C NMR: C=O (acid) (ppm) | 179.2 | 178.8 |
| ¹H NMR: CH (alpha to ketone) (ppm) | 2.65 | 2.61 |
Please note: The data in this table is hypothetical and for illustrative purposes to show the correlation between predicted and experimental values.
The validation of these predicted spectroscopic parameters with experimentally obtained data is a critical step in confirming the accuracy of the computational models used and, by extension, the reliability of the other predicted molecular properties.
Reaction Pathway Modeling and Transition State Characterization
The theoretical and computational investigation of this compound's reactivity primarily focuses on two key reaction pathways: keto-enol tautomerism and intramolecular cyclization. Understanding these pathways at a molecular level requires sophisticated modeling to map the potential energy surface, identify stable intermediates, and characterize the high-energy transition states that govern the reaction rates.
Keto-Enol Tautomerism
The presence of a ketone carbonyl group and adjacent α-hydrogens in this compound allows for the existence of enol tautomers. libretexts.orgmasterorganicchemistry.com This equilibrium, while generally favoring the keto form for simple ketones, is crucial as the enol intermediate is a key nucleophile in various organic reactions. masterorganicchemistry.com The tautomerization can be catalyzed by either acid or base. khanacademy.org
Under acidic conditions, the reaction proceeds through the protonation of the carbonyl oxygen, followed by the removal of an α-hydrogen by a base to form the enol. libretexts.org Conversely, in a basic medium, an α-hydrogen is first abstracted to form an enolate ion, which is then protonated on the oxygen atom to yield the enol. khanacademy.org
Computational studies on analogous acetyl derivatives have shown that keto isomers are generally more stable than their enol counterparts. acs.org The energy difference is typically in the range of a few kcal/mol. The stability of the enol form can be influenced by factors such as substitution, conjugation, and intramolecular hydrogen bonding. masterorganicchemistry.com For this compound, two potential enol tautomers can be formed, with the relative stability depending on the substitution pattern around the resulting double bond.
Table 1: Calculated Thermodynamic Data for Keto-Enol Tautomerism of a Model γ-Keto Acid *
| Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Keto Form | 0.00 | 2.8 |
| Enol Form (C4=C5) | +8.5 | 3.5 |
| Enol Form (C5=C6) | +10.2 | 3.1 |
Note: These are illustrative values for a model γ-keto acid, as specific computational data for this compound is not available in the reviewed literature. The relative energies indicate the higher stability of the keto form.
The transition states for these tautomerization reactions involve the transfer of a proton. Theoretical calculations can model the geometry of these transition states, which are characterized by an imaginary vibrational frequency corresponding to the proton transfer coordinate. The activation barriers for these processes can also be calculated, providing insight into the reaction kinetics. acs.org
Intramolecular Cyclization
The bifunctional nature of this compound, possessing both a nucleophilic enolizable ketone and an electrophilic carboxylic acid group (or its corresponding ester), allows for the possibility of intramolecular reactions. One such significant pathway is an intramolecular aldol-type cyclization. In this reaction, the enolate, formed under basic conditions, can attack the carbonyl carbon of the carboxylic acid (or a derivative), leading to the formation of a cyclic product. fiveable.me
The formation of five- or six-membered rings is generally favored in such cyclizations due to their inherent stability. fiveable.me In the case of this compound, the cyclization would lead to a six-membered ring. The stereochemical outcome of this reaction is determined by the geometry of the transition state. illinois.edu
Computational modeling of these cyclization reactions involves locating the transition state on the potential energy surface. These transition states are often described by chair-like or boat-like conformations, similar to the well-studied Zimmerman-Traxler model for intermolecular aldol (B89426) reactions. libretexts.org The relative energies of these transition states determine the diastereoselectivity of the reaction.
Table 2: Hypothetical Calculated Activation Energies for Intramolecular Cyclization of this compound *
| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |
| Formation of (R,R)-diastereomer | Chair-like | 22.5 |
| Formation of (R,S)-diastereomer | Boat-like | 25.1 |
Note: These are hypothetical values based on computational studies of similar intramolecular aldol reactions. The data illustrates how computational chemistry can predict the stereochemical outcome of a reaction by comparing the activation energies of different transition state geometries.
The characterization of the transition state involves analyzing its geometry, including bond lengths and angles of the forming and breaking bonds, as well as its vibrational frequencies. A single imaginary frequency confirms that the structure is a true first-order saddle point on the potential energy surface, representing the maximum energy point along the reaction coordinate.
Biomedical and Biotechnological Research Applications
Role in Metabolic Studies and Biochemical Pathways
Investigations as a Metabolite or Substrate in Specific Biochemical Reactions
There is currently no available scientific literature that identifies or investigates 4-Ethyl-5-oxohexanoic acid as a metabolite or a substrate in specific biochemical reactions.
Contribution to Understanding Fatty Acid Metabolism and Related Pathways
No research currently links this compound to the broader understanding of fatty acid metabolism or related pathways. While the metabolism of branched-chain fatty acids is a field of study, specific data on this compound is absent.
Exploration in Bioremediation Strategies
Potential as a Bacterial Xenobiotic Metabolite in Environmental Contexts
There are no studies indicating that this compound is a known bacterial metabolite of any xenobiotic compound in environmental contexts. Research on the bioremediation of various pollutants has not identified this specific acid as a degradation product.
Chemical Biology Probes and Tool Development
There is no evidence to suggest that this compound has been developed or utilized as a chemical biology probe or in the development of research tools.
Precursor for Bioactive Molecule Synthesis
This compound belongs to the class of γ-keto acids, which are recognized as important substrates for the synthesis of chiral γ-lactones. These lactone structures are core components of many naturally occurring and synthetically derived bioactive compounds. The primary route to converting γ-keto acids into these valuable molecules is through enantioselective reduction of the ketone group, followed by spontaneous or catalyzed intramolecular cyclization (lactonization).
General Synthetic Approach:
The general transformation of a γ-keto acid, such as this compound, to a chiral γ-lactone involves the stereospecific reduction of the C5-oxo group to a hydroxyl group. This creates a γ-hydroxy acid, which readily undergoes an intramolecular esterification to form the thermodynamically stable five-membered lactone ring. The stereochemistry of the resulting lactone is dictated by the stereochemistry of the newly formed hydroxyl group.
Research Findings:
Research in the field of asymmetric catalysis has demonstrated efficient methods for the conversion of racemic γ-keto acids into enantiomerically pure γ-lactones. One notable methodology involves the use of ruthenium (Ru)-catalyzed asymmetric transfer hydrogenation. This process can achieve high yields and excellent control over the stereochemistry of the product.
The table below summarizes the general findings from research on the synthesis of bioactive lactones from γ-keto acid precursors, a category to which this compound belongs.
| Research Focus | Precursor Class | Synthetic Method | Potential Bioactive Products | Key Findings |
| Asymmetric Synthesis of Chiral Lactones | γ-Keto Carboxylic Acids | Ru-Catalyzed Asymmetric Transfer Hydrogenation | Chiral γ-Lactones (e.g., Strigolactone analogs) | The method allows for the dynamic kinetic resolution of racemic starting materials to produce highly enantiomerically enriched lactones. |
| Biocatalytic Reduction | γ-Keto Acids/Esters | Enzyme-catalyzed (e.g., using Alcohol Dehydrogenases) | Chiral γ-Lactones | Enzymatic reductions can offer high stereoselectivity under mild reaction conditions, providing an environmentally benign route to chiral hydroxy acids and their corresponding lactones. |
It is important to note that the specific substitution pattern of this compound (an ethyl group at the C4 position) would result in a correspondingly substituted γ-lactone. The biological activity of this resulting molecule would then need to be evaluated. The general principle, however, firmly establishes this compound as a viable precursor for the synthesis of potentially bioactive chiral lactones.
Industrial and Synthetic Utility
Intermediate in Specialty Chemical Synthesis
There is no available information to suggest that 4-Ethyl-5-oxohexanoic acid is currently used as an intermediate in the synthesis of specialty chemicals.
Agrochemical Development
Advanced Material Precursors (e.g., monomers for polymer synthesis)
The potential of this compound as a monomer for polymer synthesis or as a precursor for other advanced materials has not been described in the available literature.
Contribution to Fine Chemical Manufacturing Processes
There is no documented evidence of this compound's contribution to fine chemical manufacturing processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
